Pluripotin - 839707-37-8

Pluripotin

Catalog Number: EVT-278819
CAS Number: 839707-37-8
Molecular Formula: C27H25F3N8O2
Molecular Weight: 550.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pluripotin is a synthetic small molecule that has garnered significant attention in stem cell research. [, , ] It acts as a dual inhibitor, primarily targeting Ras GTPase-activating protein (RasGAP) and, to a lesser extent, ERK1 (extracellular signal-regulated kinase 1). [, ] While Pluripotin's initial discovery focused on its ability to maintain the self-renewal of mouse embryonic stem cells (mESCs), subsequent research has revealed its broader implications in various biological processes and disease models. [, ]

Synthesis Analysis

While the provided literature doesn't offer detailed procedures for Pluripotin synthesis, it does suggest that it is a synthetic compound. [, ] Further research into chemical synthesis journals and patents would be needed to elucidate the specific synthetic pathways employed in its production.

Mechanism of Action

Pluripotin exerts its biological effects through the dual inhibition of RasGAP and ERK1. [, ] By inhibiting RasGAP, Pluripotin prevents the inactivation of Ras, a critical protein involved in cell growth and differentiation. This sustained Ras activation contributes to maintaining the self-renewal capacity of stem cells. [] Additionally, its inhibitory effect on ERK1, a downstream effector of the Ras pathway, further reinforces its role in modulating cell fate decisions. []

Applications
  • Stem Cell Research: Pluripotin has emerged as a valuable tool in maintaining the pluripotency of mouse embryonic stem cells (mESCs) in culture. [, , ] It has shown efficacy in supporting mESC self-renewal in the absence of Leukemia Inhibitory Factor (LIF), a conventionally used but expensive growth factor. [, ] This property makes Pluripotin a cost-effective alternative for mESC culture and facilitates research on self-renewal mechanisms.
  • Derivation of Embryonic Stem Cells: Pluripotin significantly enhances the efficiency of deriving mESCs, particularly from strains with historically low derivation rates. [, ] Studies have reported successful isolation of mESC lines from various strains, including those considered refractory to traditional derivation methods. [, ] This improved efficiency broadens the possibilities for generating mESCs from diverse genetic backgrounds, enabling more comprehensive studies on development and disease.
  • Cancer Stem Cell Biology: Pluripotin's ability to promote stem cell properties has been explored in cancer research. [] Studies suggest that treating certain cancer cell lines with Pluripotin can enrich for cells exhibiting cancer stem cell-like characteristics, such as increased tumorigenicity and expression of stem cell markers. [] While preliminary, these findings indicate Pluripotin's potential as a tool for studying cancer stem cell biology and developing targeted therapies.
  • Hematopoietic Stem Cell Expansion: Pluripotin demonstrates a unique ability to selectively expand hematopoietic stem/progenitor cells (HSPCs) while inhibiting the growth of fibroblasts and mesenchymal stem cells (MSCs). [, ] This selective expansion holds immense promise for enhancing ex vivo HSPC cultures for transplantation purposes. [] By reducing unwanted cell populations, Pluripotin treatment could lead to more efficient and safer HSPC transplantation therapies.
  • Lung Ischemia-Reperfusion Injury: While Pluripotin has shown promise in stem cell applications, its role in other biological contexts requires careful consideration. [] One study revealed that Pluripotin exacerbated lung ischemia-reperfusion injury, highlighting the importance of thorough investigations into its effects beyond its established roles in stem cell biology. []

Leukemia Inhibitory Factor (LIF)

  • Relevance: Pluripotin has been shown to support mESC self-renewal in the absence of LIF. [, ] Both Pluripotin and LIF promote mESC self-renewal, but they achieve this through different mechanisms. [] While LIF activates the JAK/STAT3 pathway, Pluripotin inhibits Ras-GAP and ERK1. []

PD98059 (PD)

  • Relevance: Similar to Pluripotin, PD98059 has been shown to enhance the derivation efficiency of mouse embryonic stem cells (mESCs). [] Both molecules exert their effects by modulating the ERK signaling pathway, suggesting that this pathway is crucial for regulating mESC self-renewal. []

6-Bromoindirubin-3-Oxime

  • Relevance: 6-Bromoindirubin-3-oxime, along with Pluripotin, has been shown to enhance stem cell properties in human dental pulp stem cells (hDPSCs). [] Both molecules achieve this by modulating intracellular signaling pathways, including Ras-GAP, ERK1/2, and mTOR signaling, which are involved in regulating cell self-renewal and differentiation. []

Rapamycin

  • Relevance: Rapamycin, in conjunction with Pluripotin, has been shown to enhance stem cell properties in human dental pulp stem cells (hDPSCs). [] Both molecules contribute to this effect by influencing intracellular signaling pathways such as Ras-GAP, ERK1/2, and mTOR signaling, which are crucial for controlling cell self-renewal and differentiation. []

Venetoclax

  • Relevance: Venetoclax, when used in combination with Pluripotin, has been shown to have synergistic effects in killing TCF3-HLF ALL cells. [] While Venetoclax targets BCL-2, Pluripotin inhibits RasGAP and AURKA. [] This suggests that combining drugs with different mechanisms of action can be an effective strategy for treating leukemia. []

Alisertib

  • Relevance: Alisertib, when combined with Pluripotin, demonstrates a synergistic effect in eliminating TCF3-HLF ALL cells. [] Both Alisertib and Pluripotin disrupt the AURKA/RasGAP complex, but through distinct mechanisms. [] This highlights the effectiveness of using a combination of drugs that target the same complex through different pathways in treating leukemia. []

Azathioprine (AZA)

  • Relevance: Azathioprine, unlike Pluripotin, has been shown to attenuate lung ischemia-reperfusion injury (LIRI) in rats. [] While Azathioprine improves endothelial function and reduces inflammation, Pluripotin was found to worsen LIRI. [] This suggests that DNA methylation may play a role in LIRI and that targeting different pathways may yield opposite outcomes. []

Retinoic acid (RA)

  • Relevance: Pluripotin has been shown to inhibit the differentiation of F9 embryonic carcinoma cells induced by retinoic acid (RA). [] This suggests that Pluripotin can counteract the differentiation-inducing effects of RA, highlighting its potential for maintaining the pluripotency of stem cells. []

Properties

CAS Number

839707-37-8

Product Name

Pluripotin

IUPAC Name

N-[3-[7-[(2,5-dimethylpyrazol-3-yl)amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C27H25F3N8O2

Molecular Weight

550.5 g/mol

InChI

InChI=1S/C27H25F3N8O2/c1-15-8-9-20(32-24(39)17-6-5-7-19(11-17)27(28,29)30)12-21(15)38-14-18-13-31-25(34-23(18)36(3)26(38)40)33-22-10-16(2)35-37(22)4/h5-13H,14H2,1-4H3,(H,32,39)(H,31,33,34)

InChI Key

NBZFRTJWEIHFPF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CC(=NN5C)C

Solubility

Soluble in DMSO, not in water

Synonyms

SC-1; SC 1; SC1; Pluripotin

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CC(=NN5C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.